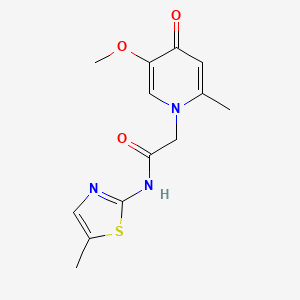![molecular formula C23H20BrN5O2S2 B12168322 N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168322.png)
N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(5-溴-2-噻吩基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼是一种结构独特的复杂有机化合物,包含溴噻吩部分、甲氧基苯基、甲基苯基和三唑环。
准备方法
合成路线和反应条件
N'-[(E)-(5-溴-2-噻吩基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常涉及多个步骤。一种常见的方法从制备酰肼前体开始,然后形成三唑环,最后引入溴噻吩部分。反应条件通常涉及使用乙醇或二甲基亚砜 (DMSO) 等溶剂以及乙酸或对甲苯磺酸等催化剂。
工业生产方法
这种化合物的工业生产方法可能涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、自动化合成平台以及色谱法和结晶等高级纯化技术。
化学反应分析
反应类型
N'-[(E)-(5-溴-2-噻吩基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化锂铝等试剂进行。
取代: 噻吩环中的溴原子可以使用亲核取代反应被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化锂铝。
亲核试剂: 甲醇钠、叔丁醇钾。
主要产物
这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺。
科学研究应用
N'-[(E)-(5-溴-2-噻吩基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼在科学研究中有多种应用:
药物化学: 由于其抑制细胞增殖中特定酶和途径的能力,它被研究作为潜在的抗癌药物。
材料科学: 该化合物独特的结构使其成为有机电子学应用的候选材料,也是先进材料的组成部分。
有机合成: 它用作合成更复杂分子的中间体,特别是具有生物活性的分子。
作用机制
N'-[(E)-(5-溴-2-噻吩基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物可以结合活性位点,抑制酶活性或调节受体功能。这种相互作用可以破坏细胞过程,导致细胞凋亡等效应,例如癌细胞。
相似化合物的比较
类似化合物
- **N'-[(E)-(5-溴-2-噻吩基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼与其他含三唑的化合物具有相似性,例如:
氟康唑: 一种含三唑环的抗真菌药物。
伏立康唑: 另一种结构相似的抗真菌药物。
伊曲康唑: 一种用于治疗各种真菌感染的三唑类抗真菌药物。
独特性
N'-[(E)-(5-溴-2-噻吩基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼的独特性在于其官能团的组合,赋予其特定的化学反应性和生物活性。这使其成为研究和潜在治疗应用的多功能化合物。
属性
分子式 |
C23H20BrN5O2S2 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC 名称 |
N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20BrN5O2S2/c1-15-3-5-16(6-4-15)22-27-28-23(29(22)17-7-9-18(31-2)10-8-17)32-14-21(30)26-25-13-19-11-12-20(24)33-19/h3-13H,14H2,1-2H3,(H,26,30)/b25-13- |
InChI 键 |
SPVAFUBIBOELRN-MXAYSNPKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C\C4=CC=C(S4)Br |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(S4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


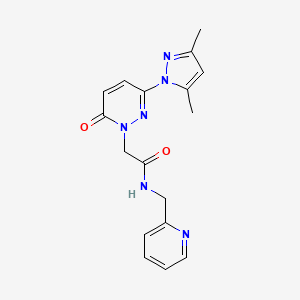
![methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12168254.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12168256.png)
![N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12168261.png)
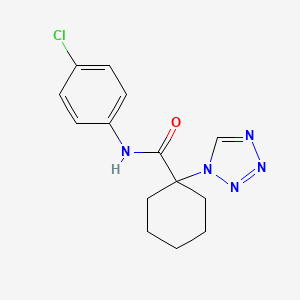
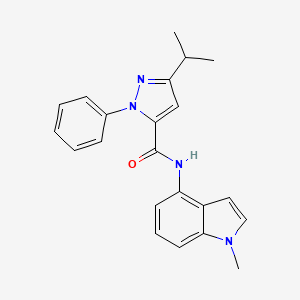
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12168286.png)
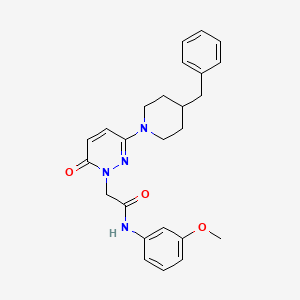
![Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168307.png)
![5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12168311.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12168312.png)
![Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B12168330.png)

